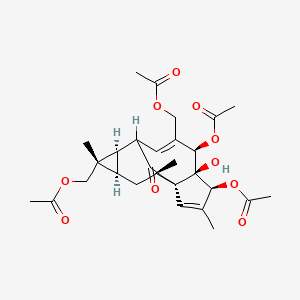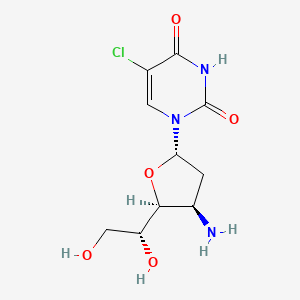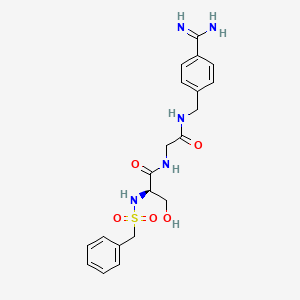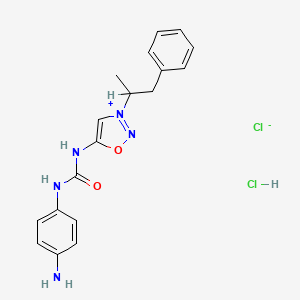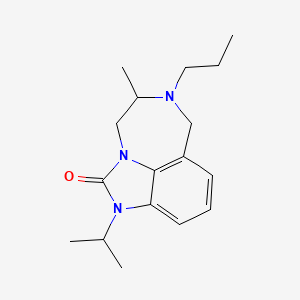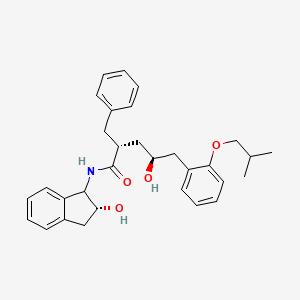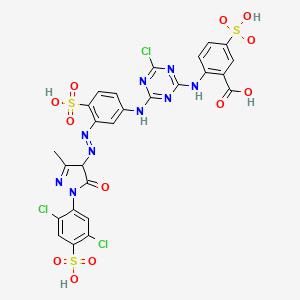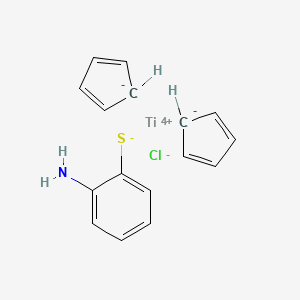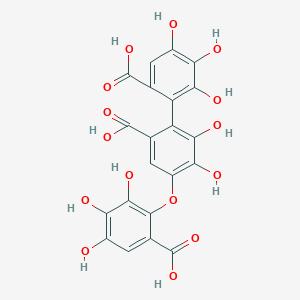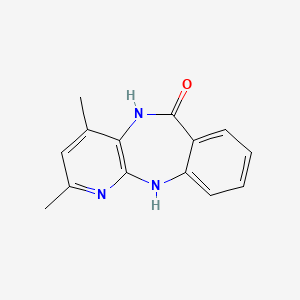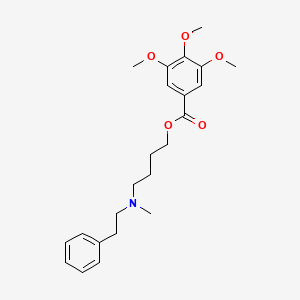
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenethylamine backbone, substituted with a hydroxybutyl and a methyl group, and esterified with 3,4,5-trimethoxybenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate typically involves the esterification of N-(4-Hydroxybutyl)-N-methylphenethylamine with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The phenethylamine backbone allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The phenethylamine backbone allows it to bind to certain receptors or enzymes, modulating their activity. The hydroxybutyl and trimethoxybenzoate groups contribute to its binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(4-hydroxybutyl)-alpha-methylphenethylamine 3,4,5-trimethoxybenzoate
- N-(4-Hydroxybutyl)phenethylamine 3,4,5-trimethoxybenzoate
Uniqueness
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxybutyl and trimethoxybenzoate groups enhances its versatility in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
67293-53-2 |
|---|---|
Molecular Formula |
C23H31NO5 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[methyl(2-phenylethyl)amino]butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H31NO5/c1-24(14-12-18-10-6-5-7-11-18)13-8-9-15-29-23(25)19-16-20(26-2)22(28-4)21(17-19)27-3/h5-7,10-11,16-17H,8-9,12-15H2,1-4H3 |
InChI Key |
QQLIVAHBMDGOGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


